molecular formula C9H6ClF3O2 B7973451 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B7973451
M. Wt: 238.59 g/mol
InChI Key: FLPNVMPELBPSJK-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of chloro, difluoro, and methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of hydrogen fluoride and chloroethane in a fluorination reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and scalable synthesis of the compound.

Chemical Reactions Analysis

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, chloroethane, and various boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with molecular targets and pathways. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions. The compound’s unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

2-Chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

The presence of different substituents in these compounds can significantly affect their chemical properties and reactivity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(5-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c1-15-7-3-2-5(11)4-6(7)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPNVMPELBPSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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